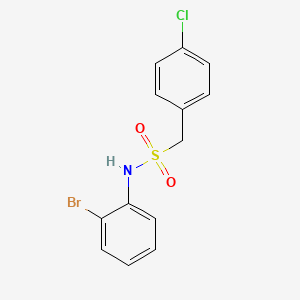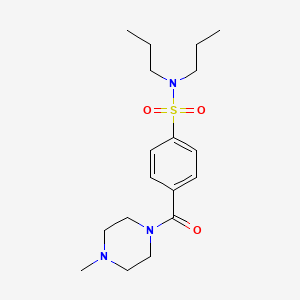
N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group and a chlorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of 2-bromophenylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane.
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Major Products Formed:
Substitution: Derivatives with different nucleophiles replacing bromine or chlorine.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It is used in assays to study enzyme activity and inhibition.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its sulfonamide moiety is of interest due to its known pharmacological properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-{[(4-chlorophenyl)methyl]amino}acetamide
- N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide
Comparison: N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methanesulfonamide group differentiates it from other sulfonamide derivatives, influencing its solubility, stability, and biological activity.
Properties
Molecular Formula |
C13H11BrClNO2S |
|---|---|
Molecular Weight |
360.65 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C13H11BrClNO2S/c14-12-3-1-2-4-13(12)16-19(17,18)9-10-5-7-11(15)8-6-10/h1-8,16H,9H2 |
InChI Key |
VXZOCUVBOONDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11111180.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11111186.png)
![N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide](/img/structure/B11111188.png)
![5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11111196.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11111206.png)
![N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B11111209.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11111211.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11111212.png)

![N-[(8-Hydroxy-quinolin-7-yl)-(3-nitro-phenyl)-methyl]-isobutyramide](/img/structure/B11111218.png)
![1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B11111222.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11111223.png)
